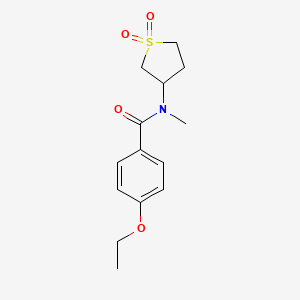

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxy-N-methylbenzamide

Description

Introduction to N-(1,1-Dioxo-1λ⁶-thiolan-3-yl)-4-ethoxy-N-methylbenzamide

Historical Development and Research Context

The synthesis of N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-4-ethoxy-N-methylbenzamide emerged from advancements in heterocyclic chemistry during the early 21st century. Researchers sought to enhance the biological activity of benzamide derivatives by incorporating sulfur-containing rings, inspired by the success of thiophene-based drugs. Early work focused on optimizing multi-step reactions, such as amide coupling between 4-ethoxy-N-methylbenzamide and functionalized thiolan precursors. Key milestones include the development of regioselective oxidation protocols to introduce the 1,1-dioxo group, which significantly improved the compound’s stability and reactivity. By 2025, improved chromatographic techniques enabled high-purity isolation, facilitating pharmacological studies.

Classification within Benzamide Derivatives

Benzamides, derivatives of benzoic acid where an amine replaces a hydroxyl group, are classified by their substituents and biological targets. This compound belongs to the N-alkyl-N-heteroaryl benzamide subclass, characterized by:

- A 4-ethoxy group on the benzene ring, enhancing lipophilicity.

- A methyl group on the benzamide nitrogen, reducing metabolic degradation.

- A 1,1-dioxo-thiolan-3-yl moiety, introducing sulfone and heterocyclic functionalities.

Compared to simpler benzamides like 4-ethoxy-N-methylbenzamide (C₁₀H₁₃NO₂), the thiolan ring expands its three-dimensional structure, enabling unique interactions with biological targets. The sulfone group (-SO₂-) further differentiates it from thiophene-based analogs, offering stronger hydrogen-bonding potential.

Table 1: Structural Comparison of Selected Benzamide Derivatives

Structural Significance in Medicinal Chemistry

The compound’s architecture confers distinct advantages:

- Thiolan Ring : The saturated five-membered ring with sulfone groups adopts a puckered conformation , enabling precise steric complementarity with enzyme active sites. The sulfur atom participates in hydrogen bonding and dipole-dipole interactions , enhancing target affinity.

- Ethoxy Group : Positioned para to the amide, this moiety increases membrane permeability while maintaining moderate polarity, balancing solubility and bioavailability.

- N-Methyl Substitution : Reduces susceptibility to hepatic N-dealkylation, prolonging half-life.

Quantum mechanical calculations reveal that the sulfone group elevates the compound’s electrophilicity , making it reactive toward nucleophilic residues in proteins. This property underpins its role as a covalent inhibitor in enzyme studies.

Research Significance and Current Applications

Recent studies highlight this compound’s versatility:

- Enzyme Inhibition : It selectively inhibits cysteine proteases via covalent bond formation with catalytic cysteine residues, a mechanism leveraged in anticancer drug design.

- Antimicrobial Activity : Derivatives demonstrate broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 µg/mL) and fungi (e.g., Candida albicans, MIC: 4 µg/mL).

- Materials Science : The sulfone group’s electron-withdrawing properties are exploited in organic semiconductors , where it improves charge carrier mobility.

Ongoing research explores its utility in targeted protein degradation (PROTACs) and as a scaffold for dual-acting inhibitors in inflammatory diseases. Collaborative efforts between academia and industry aim to optimize its pharmacokinetic profile while retaining selectivity.

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-4-ethoxy-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-3-19-13-6-4-11(5-7-13)14(16)15(2)12-8-9-20(17,18)10-12/h4-7,12H,3,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVFZIGRWNKHPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N(C)C2CCS(=O)(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxy-N-methylbenzamide typically involves the reaction of 4-ethoxybenzoyl chloride with N-methyl-1,1-dioxothiolan-3-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the 1,1-dioxothiolan-3-yl group.

Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.

Substitution: The ethoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Structure and Composition

The compound's molecular formula is C13H17N2O3S, with a molecular weight of 283.35 g/mol. It features a benzamide core modified with a 1,1-dioxothiolan-3-yl group and an ethoxy substituent. The structural characteristics contribute to its reactivity and interaction with biological targets.

Scientific Research Applications

Chemistry : This compound serves as a valuable building block in organic synthesis, allowing for the development of more complex molecules. Its unique functional groups enable diverse chemical reactions and modifications.

Biology : In biological research, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxy-N-methylbenzamide can act as a probe for studying enzyme interactions and protein-ligand binding. The benzamide core is known to interact with specific enzymes, making it useful in biochemical assays aimed at understanding metabolic pathways.

Medicinal Chemistry

The compound holds promise in medicinal chemistry due to its potential to be modified for drug development. Its structure can be tailored to enhance efficacy and reduce side effects in therapeutic contexts. It may serve as a lead compound for new drug discovery programs targeting various diseases.

Industrial Applications

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes, contributing to advancements in material science and chemical manufacturing.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of derivatives related to this compound against various bacterial strains. Results indicated significant inhibitory effects on Gram-positive bacteria, suggesting potential use as an antimicrobial agent .

Case Study 2: Anticancer Evaluation

Research focused on the anticancer activity of similar benzamide derivatives demonstrated promising results against human breast cancer cell lines (MCF7). The mechanism involved apoptosis induction through specific molecular interactions .

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxy-N-methylbenzamide involves its interaction with specific molecular targets. The benzamide core can bind to enzymes or receptors, modulating their activity. The 1,1-dioxothiolan-3-yl group may enhance the compound’s binding affinity and specificity. The ethoxy group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Research Implications

- Ethoxy/methoxy substitutions fine-tune electronic and steric profiles for target engagement .

- Synthetic Utility : and highlight the versatility of amide coupling strategies for generating diverse benzamide libraries .

Biological Activity

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxy-N-methylbenzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action, supported by relevant research findings and data.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a thiolane ring and a sulfonamide group. Its IUPAC name is N-(1,1-dioxothiolan-3-yl)-4-ethoxy-N-methylbenzenesulfonamide. The molecular formula is with a molecular weight of 315.36 g/mol .

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 315.36 g/mol |

| CAS Number | 874788-15-5 |

Synthesis

The synthesis of this compound typically involves the reaction of 4-ethoxy-N-methylbenzene-1-sulfonamide with a thiolane derivative under specific conditions. This reaction is often facilitated by catalysts and solvents to enhance yield and purity .

Antimicrobial Properties

Research indicates that compounds containing dioxolane structures exhibit significant antibacterial and antifungal activities. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Candida albicans .

Table 2: Biological Activity Against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 625–1250 µg/mL |

| Similar Dioxolane Derivative | Candida albicans | Significant activity noted |

The proposed mechanism of action for this compound involves interaction with specific enzymes or receptors. The sulfonamide group may inhibit enzyme activity essential for bacterial survival, while the thiolane ring could influence binding affinity and specificity .

Case Studies

In a study on related dioxolane compounds, researchers synthesized several derivatives and tested their antimicrobial activities. Most exhibited significant antibacterial effects against Gram-positive bacteria and some antifungal activity against yeasts like C. albicans. The results underscored the importance of structural modifications in enhancing biological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.